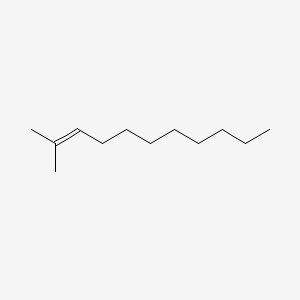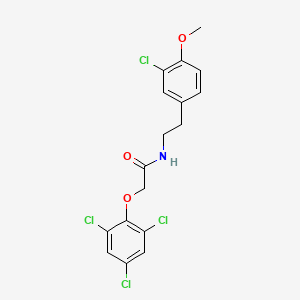
Isopropyl trityl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl trityl ether is an organic compound commonly used as a protecting group in organic synthesis It is particularly useful for protecting alcohols due to its stability under various reaction conditions and its ease of removal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl trityl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction proceeds as follows:
R-OH+NaH→R-O−Na++H2
R-O−Na++R’-X→R-O-R’+NaX
In the case of this compound, isopropyl alcohol reacts with trityl chloride in the presence of a base to form the desired ether.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl trityl ether undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.
Reduction: The trityl group can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH_4).
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as LiAlH_4 and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield trityl cations, while reduction can yield trityl alcohol.
Aplicaciones Científicas De Investigación
Isopropyl trityl ether has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, such as peptides and nucleotides.
Medicine: It is used in the development of pharmaceuticals, particularly in the protection of functional groups during drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of isopropyl trityl ether involves the formation of a stable ether linkage that protects the alcohol group from unwanted reactions. The trityl group provides steric hindrance, preventing other reagents from reacting with the protected alcohol. The trityl group can be removed under acidic conditions, regenerating the free alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ether (TMS): Another common protecting group for alcohols, but less bulky than the trityl group.
Tert-butyldimethylsilyl ether (TBDMS): Provides similar protection but is more stable under acidic conditions.
Methoxymethyl ether (MOM): Used for protecting alcohols but is less stable than trityl ether.
Uniqueness
Isopropyl trityl ether is unique due to its high stability and ease of removal. The bulky trityl group provides excellent protection for alcohols, making it suitable for complex synthetic routes where multiple functional groups need to be protected.
Propiedades
Número CAS |
13594-78-0 |
|---|---|
Fórmula molecular |
C22H22O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[diphenyl(propan-2-yloxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-18(2)23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Clave InChI |
ULDUDESCXUMKQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)








